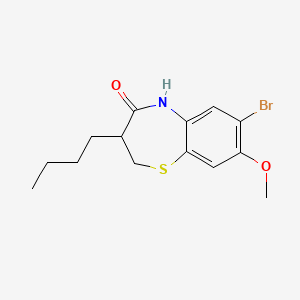
7-Fluoro-3-iodochromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-3-iodochromen-4-one is a synthetic organic compound belonging to the chromen-4-one family This compound is characterized by the presence of fluorine and iodine atoms at the 7th and 3rd positions, respectively, on the chromen-4-one core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-iodochromen-4-one typically involves the iodination of a fluorinated chromone precursor. One common method is the direct coupling of 3-iodochromen-4-ones with heteroaromatics via a photochemical reaction. This reaction is carried out in acetonitrile under a mercury lamp without any additives, providing a catalyst- and base-free approach .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, ensuring the availability of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Fluoro-3-iodochromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3rd position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The chromen-4-one core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Stille cross-coupling reactions, to form various arylated derivatives.
Common Reagents and Conditions:
Photochemical Reactions: Acetonitrile, mercury lamp.
Cross-Coupling Reactions: Palladium catalysts, boron reagents, and tetrathiophentins.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-Fluoro-3-iodochromen-4-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate specific enzymes and receptors. For example, chromen-4-one derivatives have been shown to inhibit tyrosine protein kinase activity and α-glucosidases .
Comparaison Avec Des Composés Similaires
- 6-Fluoro-3-iodochromone
- 3-Iodochromone
- Fluorinated Indoles
Comparison: 7-Fluoro-3-iodochromen-4-one is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and biological properties. Compared to other similar compounds, it exhibits a broader range of biological activities and can be synthesized using more straightforward and efficient methods .
Propriétés
Formule moléculaire |
C9H4FIO2 |
|---|---|
Poids moléculaire |
290.03 g/mol |
Nom IUPAC |
7-fluoro-3-iodochromen-4-one |
InChI |
InChI=1S/C9H4FIO2/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H |
Clé InChI |
MJVQUDSKIIWEQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)OC=C(C2=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Dimethylthieno[3,2-b]thiophene](/img/structure/B13901749.png)
![5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B13901762.png)


![3-[3-oxo-7-(trifluoromethyl)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13901783.png)
![Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B13901787.png)



![Tert-butyl 2-[2,2-dimethyl-6-[(1-phenyltetrazol-5-yl)sulfonylmethyl]-1,3-dioxan-4-yl]acetate](/img/structure/B13901803.png)


![O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13901817.png)

